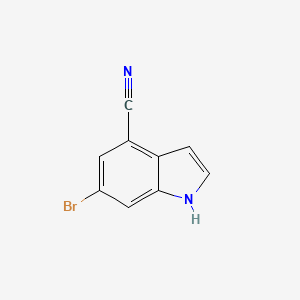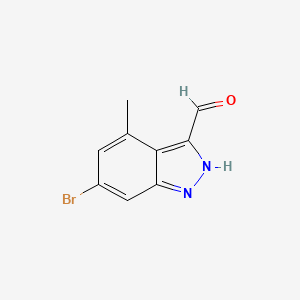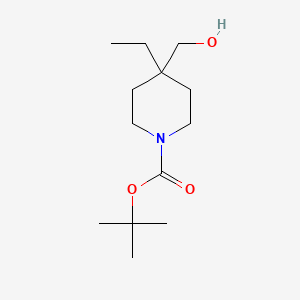![molecular formula C8H5BrN2O2 B1292620 6-Brom-1H-pyrrolo[3,2-c]pyridin-3-carbonsäure CAS No. 1000341-77-4](/img/structure/B1292620.png)
6-Brom-1H-pyrrolo[3,2-c]pyridin-3-carbonsäure
Übersicht
Beschreibung
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O₂ It is a derivative of pyridine and pyrrole, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position
Wissenschaftliche Forschungsanwendungen
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine and pyrrole derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as 6-Bromo-5-azaindole-3-carboxylic acid, is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors . The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid prevents this activation, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemische Analyse
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This interaction is significant as it can lead to the arrest of the cell cycle and induce apoptosis in cancer cells.
Cellular Effects
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to cause G2/M phase cell cycle arrest and promote apoptosis . It influences cell signaling pathways by disrupting microtubule dynamics, which are critical for mitotic spindle formation and chromosome segregation. Additionally, the compound affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects through binding interactions with tubulin. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, such as Thrα179 and Asnβ349 . This binding inhibits tubulin polymerization, leading to the destabilization of microtubules. The inhibition of microtubule dynamics interferes with mitotic spindle formation, ultimately causing cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is primarily within the cytoplasm, where it interacts with tubulin . The compound’s activity is influenced by its localization, as it needs to be in proximity to microtubules to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[3,2-c]pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Carboxylation: The brominated intermediate is then subjected to carboxylation. This can be achieved through a palladium-catalyzed carbonylation reaction using carbon monoxide and a suitable base, such as potassium carbonate, in the presence of a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production methods for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the carboxylic acid group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Uniqueness
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable in drug discovery and development.
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSPSNQBACNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646776 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-77-4 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)










![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
